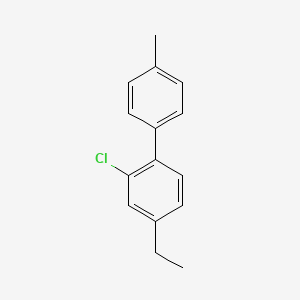
2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Cl It is a derivative of biphenyl, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives.
Scientific Research Applications
2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine atom and the biphenyl structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
4-Chloro-1,1’-biphenyl: Similar structure but lacks the ethyl and methyl groups.
4-Ethyl-1,1’-biphenyl: Similar structure but lacks the chlorine and methyl groups.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is unique due to the combination of chlorine, ethyl, and methyl groups on the biphenyl structure
Properties
Molecular Formula |
C15H15Cl |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-chloro-4-ethyl-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-3-12-6-9-14(15(16)10-12)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 |
InChI Key |
ZGVJSFYIAANQML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















